Product packaging for Cortexolone-21-propionate(Cat. No.:)

Cortexolone-21-propionate

Cat. No.: B13845260
M. Wt: 402.5 g/mol
InChI Key: WREGFCMXQZDLER-PDUMRIMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cortexolone-21-propionate (CAS 95624-09-2) is a steroidal compound of significant interest in pharmaceutical and dermatological research. It is primarily recognized as a key intermediate metabolite in the metabolic pathway of the antiandrogen drug clascoterone (cortexolone 17α-propionate) . Research into this compound is vital for understanding the mechanism of topically applied antiandrogens. After topical application of clascoterone, the propionyl group undergoes a non-enzymatic migration from the 17α to the 21 position, forming this compound . This metabolite is then rapidly hydrolyzed by esterases in the skin and plasma to form the inactive cortexolone, which explains the lack of systemic antiandrogenic effects with topical clascoterone use and its favorable safety profile . Studies incubating clascoterone in human plasma have quantified the formation of this compound, confirming its role as a transient intermediary . This makes it an essential reference standard in bioanalytical research for studying the pharmacokinetics, metabolic stability, and degradation profiles of related steroid esters . This compound is offered as a high-quality research chemical for use in these non-clinical, experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O5 B13845260 Cortexolone-21-propionate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1

InChI Key

WREGFCMXQZDLER-PDUMRIMRSA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Preclinical Pharmacological and Mechanistic Investigations of Cortexolone 21 Propionate

Androgen Receptor Interaction Dynamics

The primary mechanism of action for many steroidal anti-androgens involves direct interaction with the androgen receptor (AR). Studies have sought to quantify the binding affinity of cortexolone-21-propionate and compare it with its parent compounds and analogues.

The ability of this compound to bind to the human androgen receptor has been assessed in vitro. In a key study utilizing human prostate cancer LNCaP cells, which express the androgen receptor, the half-maximal inhibitory concentration (IC50) for this compound was determined to be 20 nM. fda.gov The IC50 value represents the concentration of a ligand that is required to inhibit the binding of another substance by 50%, indicating a high binding affinity for the androgen receptor. However, other analyses have suggested that, compared to its 17α-propionate isomer, the 21-propionate ester exhibits a reduced binding affinity for the androgen receptor, which is attributed to potential steric hindrance from the substituent at the C21 position. vulcanchem.com

Comparative studies provide context for the binding affinity of this compound. Its binding affinity is notably higher than its parent compound, clascoterone (B1669155) (cortexolone 17α-propionate), which exhibited an IC50 of 50 nM in the same LNCaP cell-based assay. fda.gov The parent molecule, cortexolone, is generally considered an inactive metabolite. medpagetoday.comdrugbank.com Another related compound, cortexolone 17α-valerate-21-propionate (CB-03-10), has been characterized as a dual antagonist for both the androgen receptor and the glucocorticoid receptor (GR). nih.gov

Table 1: Comparative Androgen Receptor Binding Affinity in LNCaP Cells

CompoundIC50 (nM)Source(s)
This compound20 fda.gov
Clascoterone (Cortexolone 17α-propionate)50 fda.gov

In Vitro Binding Affinity Studies (e.g., LNCaP cells)

Molecular and Cellular Pathway Modulation

Following receptor binding, the subsequent modulation of intracellular signaling cascades and gene expression determines the compound's ultimate biological effect.

The anti-androgenic activity of this compound is understood to arise from its competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to the androgen receptor. vulcanchem.com This action suppresses the downstream signaling pathways that are typically activated by androgens. vulcanchem.com While detailed pathway analysis for this compound is not extensively documented, its analogue, clascoterone, has been shown to inhibit DHT-stimulated downstream signaling, which in turn down-regulates sebum production and the expression of inflammatory cytokines. medpagetoday.comdrugbank.comjddonline.com

Furthermore, this compound has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines. vulcanchem.com In studies using prostate (LNCaP) and triple-negative breast cancer (MDA-MB-231) cells, the compound triggered apoptosis through the activation of caspases-3 and -7 at micromolar concentrations. vulcanchem.com This process was associated with the disruption of the mitochondrial membrane potential. vulcanchem.com

By blocking the androgen receptor, this compound is believed to suppress the transcriptional activation of AR-dependent genes. vulcanchem.com The binding of an androgen like DHT to the AR typically causes the complex to translocate to the nucleus and regulate the transcription of specific genes. drugbank.com this compound's interference with this initial binding step prevents this cascade. vulcanchem.com Studies on its analogues, such as clascoterone, have confirmed the inhibition of AR-regulated gene transcription in various cell models, including reporter cell lines and human primary sebocytes. researchgate.netjddonline.comcaymanchem.com

Exploration of Downstream Signaling Effects in Cellular Models

Functional Evaluation in Select Biological Assays (Preclinical)

Preclinical biological assays provide functional evidence of a compound's activity in a biological system. This compound has been evaluated in several such assays to determine its functional effects.

In the hamster flank organ test, a model used to assess topical anti-androgenic activity, this compound was evaluated for its ability to inhibit organ enlargement induced by testosterone (B1683101). researchgate.net The results indicated that the compound was nearly devoid of the significant local anti-androgenic activity that is observed with its isomer, cortexolone-17α-propionate. researchgate.net

In vitro toxicological assays have also been conducted. This compound was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test) and was not clastogenic, meaning it did not cause chromosomal damage, in an in vitro chromosome aberration assay using human lymphocytes. fda.gov

Table 2: Summary of Preclinical Functional Assay Results for this compound

AssayModel SystemFindingSource(s)
Anti-androgenic ActivityHamster Flank Organ TestNearly devoid of local anti-androgenic activity compared to its 17α-isomer. researchgate.net
MutagenicityIn Vitro Bacterial Reverse Mutation AssayNot mutagenic. fda.gov
ClastogenicityIn Vitro Chromosome Aberration Assay (Human Lymphocytes)Not clastogenic. fda.gov

Assessment of Androgenic Antagonism in Model Systems (e.g., hamster flank organ test, where activity may be negligible or reduced)

Preclinical evaluations using established model systems have been employed to determine the local antiandrogenic activity of this compound. The hamster flank organ test is a standard and sensitive assay for this purpose, where the size of the sebaceous glands in the flank organ is measured in response to androgenic stimulation and potential inhibition by antagonist compounds.

Research into the structure-activity relationship of cortexolone esters has shown that the position of esterification is critical for antiandrogenic activity. google.com In the hamster flank organ test, the parent compound, cortexolone, is devoid of effect. google.com When the propionyl group is at the 21-position, as in this compound, the resulting compound is found to be nearly devoid of local antiandrogenic activity. google.comgoogle.com Studies assessing the ability of a 400 μg dose of this compound to inhibit the enlargement of the hamster flank organ, which is stimulated by testosterone propionate (B1217596), demonstrated its lack of significant antagonistic effect. google.com This is in stark contrast to its isomer, cortexolone 17α-propionate (Clascoterone), which shows potent, dose-related antiandrogenic activity in the same model. google.comresearchgate.net

The negligible activity of this compound in this assay indicates that esterification at the C21 position does not confer the necessary molecular conformation for effective androgen receptor antagonism in this model system. google.com

Table 1: Local Antiandrogenic Activity of Cortexolone Esters in Hamster Flank Organ Test This table summarizes the reported local antiandrogenic activity of this compound compared to related compounds.

Compound Dose (µg) Stimulant Percent Inhibition of Stimulant Response Finding Source
Cortexolone 400 Testosterone Propionate Devoid of effect Inactive google.com
This compound 400 Testosterone Propionate Nearly devoid of activity Inactive google.com
Cortexolone-17α-propionate 400 Testosterone Propionate 84% Active google.com

Cytotoxic Activity and Apoptotic Induction in In Vitro Cancer Cell Lines (e.g., prostate cancer cell lines)

Investigations into the potential anti-tumor effects of cortexolone derivatives have included the screening of various monoesters and diesters for their activity against cancer cell lines. Patent literature indicates that cortexolone 21-monoesters as a class have been found to possess unexpected antitumor effects in in vitro models. google.comgoogle.com This suggests a potential for compounds like this compound to exhibit cytotoxic activity.

However, while the general class of 21-monoesters is cited for anti-tumor potential, detailed published studies focusing specifically on the cytotoxic and apoptotic mechanisms of this compound in prostate or other cancer cell lines are not extensively available in the reviewed scientific literature. The primary focus of detailed in vitro anti-cancer studies, including the determination of IC₅₀ values and the analysis of apoptotic pathways through caspase activation, has been on other derivatives. nih.govresearcher.liferesearchgate.net For instance, significant research has been conducted on Cortexolone 17α-valerate-21-propionate (CB-03-10), a diester, which has shown cytotoxic activity in the low micromolar range in prostate and breast cancer cell lines, associated with the induction of apoptosis via caspase activation. nih.govresearcher.life

Therefore, while the broader class of 21-monoesters of cortexolone is recognized for potential anti-cancer properties, specific data detailing the cytotoxic profile and the apoptotic induction pathways for this compound itself are not provided in the available sources.

Metabolic Characterization and Biotransformation Studies of Cortexolone 21 Propionate

Role as a Metabolite of Cortexolone 17α-propionate (Clascoterone)

Cortexolone-21-propionate is recognized primarily as a transient metabolite of Clascoterone (B1669155). rsc.orgdigitellinc.com Its formation and subsequent degradation are key steps in the biotransformation of Clascoterone.

This compound has been identified in various biological samples during preclinical and clinical investigations of Clascoterone. In in vitro studies, incubation of Clascoterone with human plasma resulted in the generation of this compound and its subsequent metabolite, cortexolone. fda.gov Similarly, research involving rat plasma demonstrated the formation of this intermediate. rsc.org

In a clinical setting, following the administration of a 7.5% solution of Clascoterone, plasma levels of this compound were detectable in some subjects, with concentrations ranging from 0.26 to 1.58 ng/mL. fda.gov However, in studies with topical application of a 1% clascoterone cream, the systemic exposure to its metabolites, including cortexolone, was minimal, often falling below or near the lower limit of quantitation (0.5 ng/mL). hres.cahpfb-dgpsa.ca This suggests that while this compound is a confirmed metabolite, its systemic presence is low and transient, particularly after topical administration.

During in vitro skin permeation tests, this compound, along with Clascoterone and cortexolone, was detected in the receptor solution as early as 2 hours after application, indicating its formation during skin passage. digitellinc.com Nonclinical safety studies have also been conducted on this compound as the main degradation product of Clascoterone. hpfb-dgpsa.cafda.gov

Interactive Table: Detection of this compound in Biological Matrices

Biological Matrix Study Type Animal/Human Key Findings Reference
Human Plasma In Vitro Human Formation of this compound upon incubation of Clascoterone. fda.gov
Rat Plasma In Vitro Rat Identified as an intermediate in the metabolism of Clascoterone to cortexolone. rsc.org
Human Plasma Clinical Study Human Detectable levels (0.26-1.58 ng/mL) in a fraction of subjects after high-dose administration. fda.gov
Skin Permeation Model In Vitro - Detected in receptor solution within 2 hours of topical application. digitellinc.com

The formation of this compound from Clascoterone (Cortexolone 17α-propionate) is a fascinating process involving a non-enzymatic intramolecular migration followed by enzymatic action. The propionyl group at the 17α-position of Clascoterone undergoes a non-enzymatic shift to the 21-position, yielding this compound. rsc.org

Subsequently, this newly formed 21-ester is rapidly hydrolyzed by esterases, particularly carboxylesterases found in the skin and plasma, to the inactive metabolite, cortexolone. researchgate.netdrugbank.comtandfonline.com Studies using an enzymatic inhibitor, dichlorvos, confirmed this pathway. In the presence of the inhibitor, a significant accumulation of this compound was observed, confirming that its subsequent hydrolysis is an enzyme-catalyzed event. rsc.org

The kinetics of this compound are characterized by rapid formation and subsequent degradation. In an in vitro study using rat plasma, Clascoterone was rapidly metabolized, with 50% being converted to cortexolone within 2 hours and complete metabolism occurring within 8 hours. rsc.org this compound is the key intermediate in this rapid conversion.

An analogous metabolic profile was observed in human plasma. researchgate.net The table below, derived from a study on the metabolism of Clascoterone in human plasma at 37.8°C, illustrates the rapid appearance of metabolites. fda.gov While this table does not differentiate between this compound and cortexolone, it underscores the swift degradation of the parent compound.

Interactive Table: Metabolism of Clascoterone in Human Plasma at 37.8°C

Incubation Time Clascoterone (%) Metabolites (%) Reference
0 min 100 0 fda.gov
5 min 90-95 5-10 fda.gov
15 min 90-95 5-10 fda.gov
30 min 80-90 10-20 fda.gov

In vitro skin permeation studies further support the rapid metabolism, with metabolites appearing within 2 hours. digitellinc.com The rapid hydrolysis by cutaneous esterases limits the systemic exposure to this compound. vulcanchem.com

Enzymatic Hydrolysis Pathways Involved in its Formation

Comparative Metabolic Profiles with Other Steroidal Esters

The metabolic pathway of Clascoterone and its intermediate, this compound, shares similarities with other steroidal esters, particularly in the role of esterases in their hydrolysis. However, the specific positioning of the ester group can significantly influence the metabolic rate and resulting biological activity.

For instance, while Cortexolone 17α-propionate is a potent antiandrogen, the 21-monoester, this compound, is nearly devoid of such activity. rsc.org This highlights the critical role of the 17α-ester for its pharmacological effect.

Other related compounds, such as Cortexolone 17α-valerate-21-propionate, have also been studied. figshare.com Like Clascoterone, these di-esters are subject to hydrolysis, leading to various metabolites. The specific esterase enzymes and the rate of hydrolysis can differ between these compounds, affecting their pharmacokinetic and pharmacodynamic profiles. The metabolism of corticosteroids like cortisone (B1669442) acetate (B1210297) and prednisolone (B192156) acetate also involves ester hydrolysis, and these compounds have demonstrated antiandrogenic activity in animal studies, similar to Clascoterone. wikipedia.org

The rapid metabolism of Clascoterone to this compound and then to the inactive cortexolone is a key feature that differentiates it from some other steroidal antiandrogens, contributing to its favorable local activity with limited systemic effects. tandfonline.com

Toxicological Research and Compound Characterization Nonclinical Safety

Genotoxicity Assessments

An in vitro bacterial reverse mutation assay, commonly known as the Ames test, was conducted to assess the mutagenic potential of Cortexolone-21-propionate. fda.govfda.gov The study, performed under Good Laboratory Practice (GLP) conditions, concluded that this compound was not mutagenic. fda.gov This finding suggests that the compound does not induce point mutations in the tested bacterial strains. hpfb-dgpsa.ca

Table 1: Ames Test Results for this compound

Test System Assay Type Result Citation

To evaluate the potential for causing structural chromosomal damage (clastogenicity), an in vitro chromosome aberration assay was performed using human lymphocytes. fda.govfda.gov The results of this GLP-compliant study demonstrated that this compound was not clastogenic, meaning it did not cause an increase in chromosomal abnormalities in cultured human cells. fda.gov

Table 2: In Vitro Chromosome Aberration Assay Results

Test System Assay Type Result Citation

In Vitro Reverse Bacterial Mutation Assay (Ames Test)

Repeat-Dose Toxicity Studies in Animal Models

To understand the potential systemic effects of prolonged exposure, repeat-dose toxicity studies were conducted in animal models. These studies are crucial for identifying target organs and determining safe exposure levels.

A significant study in the nonclinical evaluation of this compound was a 13-week repeat-dose toxicity study in rats, conducted under GLP conditions. fda.govfda.gov In this study, the compound was administered via subcutaneous injection at doses of 0.6, 1.2, and 2.4 mg/kg/day. fda.gov The findings from this study indicated that this compound was well-tolerated by the animals over the 13-week period. fda.gov

Based on the findings from the 13-week subcutaneous toxicity study in rats, a No Observed Adverse Effect Level (NOAEL) was established. The NOAEL is the highest dose administered in a study at which no adverse effects related to the test substance are observed. For this compound, the NOAEL was determined to be 2.4 mg/kg/day, the highest dose tested in the study. fda.gov

Table 3: 13-Week Subcutaneous Repeat-Dose Toxicity Study in Rats

Study Duration Species Route of Administration Doses NOAEL Citation

Throughout the 13-week repeat-dose toxicity study in rats, no adverse effects related to the administration of this compound were noted. fda.gov This lack of adverse findings extended to pathological and histopathological examinations, indicating no target organ toxicity at the dose levels evaluated. fda.gov

Advanced Methodologies and Analytical Approaches for Cortexolone 21 Propionate Research

High-Resolution Spectroscopic Characterization (e.g., NMR spectroscopy for conformational analysis)

High-resolution spectroscopic techniques are fundamental for the unambiguous structural elucidation and confirmation of Cortexolone-21-propionate. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides definitive evidence of the molecule's covalent framework and stereochemistry.

Detailed ¹H NMR analysis allows for the assignment of every proton in the molecule. Key diagnostic signals include the singlet for the vinyl proton at C4 within the A-ring's α,β-unsaturated ketone system, the characteristic singlets for the angular methyl groups at C18 and C19, and the specific multiplet patterns for the ethyl group of the C21-propionate ester. The chemical shifts and coupling constants of the protons on the steroid backbone provide critical information about their relative spatial orientation.

¹³C NMR spectroscopy complements this data by identifying each unique carbon atom. Resonances for the carbonyl carbons (C3, C20, and the ester carbonyl) are readily identified in the downfield region of the spectrum. The signals for the quaternary carbons, C10 and C13, and the C17 carbon bearing the side chain are crucial for confirming the core steroidal structure.

Together, these NMR techniques confirm the successful esterification of the C21 hydroxyl group of the parent cortexolone molecule and verify the integrity of the steroid A, B, C, and D rings. Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish direct ¹H-¹H and ¹H-¹³C correlations, respectively, solidifying the structural assignment. Furthermore, Nuclear Overhauser Effect (NOE) experiments provide through-space correlation data, which is invaluable for determining the molecule's preferred three-dimensional conformation in solution, particularly the A-ring conformation and the orientation of the C17 side chain.

NucleusAssignmentRepresentative Chemical Shift (δ, ppm)Description
¹HH-4~5.75Vinyl proton of the α,β-unsaturated ketone system in Ring A.
¹HH-18 (CH₃)~0.92Angular methyl group attached to C13.
¹HH-19 (CH₃)~1.20Angular methyl group attached to C10.
¹HH-21 (CH₂)~4.70 - 4.90Methylene protons at C21, adjacent to the ester oxygen.
¹HPropionate (B1217596) CH₂~2.40Methylene protons of the propionate group.
¹³CC-3~199.5Carbonyl carbon of the ketone in Ring A.
¹³CC-20~205.0Carbonyl carbon of the ketone in the side chain.
¹³CEster C=O~174.0Carbonyl carbon of the propionate ester group.
¹³CC-17~90.0Quaternary carbon bearing the hydroxy and acetyl side chain.

Advanced Chromatographic Techniques for Isolation and Quantification

Chromatography is the cornerstone technique for the isolation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely employed methods due to their high resolution, sensitivity, and reproducibility.

For preparative purposes, column chromatography is used to isolate the final product from the reaction mixture. For analytical applications, Reversed-Phase HPLC (RP-HPLC) is the standard method. A typical system utilizes a C18 stationary phase column, which effectively separates the moderately nonpolar this compound from more polar precursors (like Cortexolone) and less polar byproducts. A gradient elution method, commonly employing a mobile phase mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, is used to achieve optimal separation of the analyte from any process-related impurities or degradation products.

Detection is typically performed using a UV-Vis detector set to the wavelength of maximum absorbance (λmax) for the α,β-unsaturated ketone chromophore, which is approximately 242 nm. This method allows for precise quantification of the compound for purity assessment and stability studies. The higher resolution and speed of UPLC systems, which use smaller particle size columns, enable more rapid and efficient analysis, which is particularly advantageous for high-throughput screening.

CompoundTypical Retention Time (Rt, min)Identity / Note
Cortexolone4.5Potential starting material/precursor; more polar.
This compound8.2Main Analyte.
Unknown Impurity A9.5Potential nonpolar process-related impurity.

Theoretical Calculations and Molecular Modeling (e.g., DFT approaches, docking studies)

Computational chemistry provides powerful insights into the structural features of this compound that govern its biological activity. These in silico methods are crucial for understanding its interaction with the androgen receptor (AR) and explaining the molecular basis of its antagonist properties.

Density Functional Theory (DFT) calculations are employed to determine the lowest energy, most stable three-dimensional conformation of the isolated molecule. This step is critical as it provides the most accurate molecular geometry for subsequent, more complex simulations like molecular docking.

Molecular docking studies are then performed to model the binding of this compound within the ligand-binding domain (LBD) of the AR. These studies reveal that the compound binds to the same pocket as the endogenous agonist, Dihydrotestosterone (B1667394) (DHT). However, the mechanism of antagonism is elucidated by key structural differences in the binding mode. The defining feature is the bulky 17α-propionate side chain. This group introduces significant steric hindrance, preventing the receptor from adopting the specific "agonist" conformation necessary for transcriptional activation. Specifically, the propionate group is predicted to clash with key residues, such as Thr877 and Met745, which disrupts the canonical hydrogen bond network and prevents the proper positioning of Helix 12, a critical step for coactivator protein recruitment. In contrast, agonists like DHT form a stable hydrogen bond network with residues like Asn705 and Thr877, which stabilizes the active conformation. The inability of this compound to establish this stable agonist conformation, due to steric repulsion from its C17α side chain, is the structural foundation of its antagonist activity.

Interacting Residue in AR LBDType of InteractionSignificance for Antagonism
Asn705, Gln711, Arg752Hydrogen Bonding / van der WaalsAnchors the steroid core within the binding pocket, similar to agonists.
Thr877Steric ClashThe bulky propionate group prevents the formation of a critical hydrogen bond that stabilizes the active agonist conformation.
Met745Steric HindranceThe side chain's position displaces Helix 12, preventing the formation of the coactivator binding surface.

Bioanalytical Assay Development for Detection in Preclinical Samples

To support preclinical pharmacokinetic and pharmacodynamic studies, a robust and sensitive bioanalytical method is required to quantify this compound in complex biological matrices such as plasma, serum, and tissue homogenates. The gold-standard technique for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The development of an LC-MS/MS assay involves several key steps. First, an efficient sample preparation protocol is established, typically involving protein precipitation with acetonitrile followed by centrifugation, or a more selective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components that can interfere with analysis.

Chromatographic separation is achieved using a UPLC system for rapid and high-resolution separation from endogenous matrix components. The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. The molecule is ionized, usually via positive-mode Electrospray Ionization (ESI+), to form a protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (collision cell), and a specific, stable fragment ion is selected in the third quadrupole (Q3) for detection. The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is critical for ensuring accuracy and precision by correcting for matrix effects and variability during sample preparation and injection. The method is fully validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

ParameterTypical Value / Condition
AnalyteThis compound
Internal Standard (IS)This compound-d5 (deuterated)
Ionization ModeElectrospray Ionization, Positive (ESI+)
MRM Transition (Analyte)e.g., m/z 417.3 → 329.2 (Q1 → Q3)
MRM Transition (IS)e.g., m/z 422.3 → 334.2 (Q1 → Q3)
Lower Limit of Quantification (LLOQ)e.g., 0.1 - 0.5 ng/mL in plasma
Linearity Rangee.g., 0.5 - 500 ng/mL

Future Directions and Research Gaps Pertaining to Cortexolone 21 Propionate

Elucidation of Underexplored Biological Activities and Target Interactions

A significant gap exists in the pharmacological characterization of Cortexolone-21-propionate. nih.gov While its parent compound, cortexolone (11-deoxycortisol), exhibits weak glucocorticoid activity, the specific biological activities of the 21-propionate ester are not well-defined. wikipedia.orgrsc.org Future research should focus on a systematic evaluation of its binding affinity and functional activity at various steroid receptors, including glucocorticoid, mineralocorticoid, androgen, and progesterone (B1679170) receptors. Studies have confirmed that its precursor, Clascoterone (B1669155), and this compound itself can bind to the human androgen receptor. fda.gov However, the full spectrum of its receptor interactions is unknown. Investigating potential off-target effects is also crucial. For instance, studies on Clascoterone have examined its effects on hERG potassium channels, a critical aspect of cardiac safety, but similar dedicated studies on this compound are lacking. nih.gov

Investigation of its Full Biological Role in Steroidogenesis and Metabolic Networks

This compound is known as a downstream metabolite of Clascoterone (Cortexolone 17α-propionate). nih.gov The metabolic transformation involves a non-enzymatic migration of the propionyl group from the 17α-position to the 21-position, followed by hydrolysis to the inactive cortexolone. rsc.orgresearchgate.net However, the precise kinetics and the enzymes involved in its subsequent metabolism and clearance in humans have not been fully elucidated. drugbank.com

Future research should aim to map the complete metabolic pathway of this compound. This includes identifying the specific esterases responsible for its hydrolysis and characterizing any further metabolites. Understanding its role within the broader network of steroidogenesis is also essential. Its parent molecule, 11-deoxycortisol, is a key intermediate in the synthesis of cortisol from 17α-hydroxyprogesterone, a process catalyzed by 21-hydroxylase and 11β-hydroxylase. wikipedia.orgtaylorandfrancis.com Investigating whether this compound can influence the activity of these or other steroidogenic enzymes would provide a more complete picture of its biological significance.

Potential as a Research Tool for Receptor Biology and Enzyme Function

Given its defined chemical structure, this compound could serve as a valuable research tool. Its status as a relatively uncharacterized steroid ester makes it an interesting candidate for probing the ligand-binding domains of steroid receptors. By comparing its binding and activation profiles to those of cortexolone, cortisol, and other related steroids, researchers could gain insights into the structural requirements for receptor interaction and specificity.

Furthermore, it could be utilized to study the activity and specificity of esterases and other metabolic enzymes. For example, incubating this compound with various tissue homogenates (e.g., skin, liver) or purified enzymes could help identify the primary enzymes responsible for its metabolism. rsc.orgresearchgate.net This could provide a model for understanding the metabolism of other steroid esters used as prodrugs.

Development of Novel Synthetic Routes for Academic Research Applications

While this compound can be generated through the metabolism of Cortexolone 17α-propionate, direct and efficient chemical synthesis routes are essential for producing the quantities needed for comprehensive research. rsc.org Existing methods for synthesizing steroid esters could be adapted, but there is an opportunity to develop novel, high-yield synthetic pathways specifically for academic and research purposes.

Future research in this area could focus on stereoselective enzymatic processes, which can offer high selectivity and milder reaction conditions. For instance, specific lipases have been shown to selectively hydrolyze the ester function at the 21-position, a principle that could be reversed for synthesis. google.com Developing cost-effective and scalable synthetic routes would facilitate broader investigation into the compound's properties and potential applications.

Comparative Pharmacological Profiling with Broader Classes of Steroids in Preclinical Models

A comprehensive understanding of this compound requires comparative pharmacological studies. While it has been shown to be nearly devoid of the local antiandrogenic activity seen with its 17α-ester precursor in the hamster flank organ test, its profile against other classes of steroids is not established. rsc.orgresearchgate.net

Future preclinical studies should systematically compare its pharmacological effects with those of established glucocorticoids (e.g., cortisol, prednisolone), mineralocorticoids (e.g., aldosterone), and antiandrogens (e.g., cyproterone (B1669671) acetate (B1210297), spironolactone) in relevant animal models. rsc.orgnih.gov Such studies should assess a range of endpoints, including anti-inflammatory activity, effects on electrolyte balance, and potential antiandrogenic or progestogenic effects. This comparative approach will be critical in defining the unique pharmacological identity of this compound and determining if it possesses any novel or advantageous properties worthy of further investigation.

Q & A

Q. What experimental models are suitable for assessing the antiandrogenic activity of Cortexolone-21-proposterone?

Methodological Answer: In vivo models such as the mouse ventral prostate organ culture assay are commonly used. For example, Cortexolone-21-propionate demonstrated 29% inhibition of androgen-dependent organ growth in mice, while structural analogs like 9,11-Dehydrocortisolone-17α-butyrate showed higher efficacy (85%) . Researchers should validate activity using dose-response curves and compare results against positive controls (e.g., known antiandrogens) and negative controls (untreated tissues). Ensure adherence to ethical guidelines for animal studies, including proper sample size justification and statistical power analysis.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for hazard identification and handling guidelines. This compound is not classified as hazardous but requires standard precautions: use PPE (gloves, lab coats, eye protection), work in ventilated areas, and avoid inhalation or skin contact . Store in sealed containers away from oxidizers, and dispose of waste via approved chemical disposal protocols. Document all safety training and incident reports as per institutional guidelines .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Provide detailed synthetic protocols, including reaction conditions (temperature, catalysts), purification methods (e.g., column chromatography), and characterization data (NMR, HPLC purity >98%). For known compounds, cite established literature; for novel derivatives, include spectral data and reproducibility metrics across multiple batches . Share synthetic procedures in supplementary materials to enable replication .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification at C-21 vs. C-17α) influence the antiandrogenic efficacy of Cortexolone derivatives?

Methodological Answer: Conformational analysis via NMR and computational modeling (e.g., density functional theory) can elucidate structure-activity relationships. For instance, Cortexolone-17α,21-dipropionate (57% inhibition) shows higher activity than this compound (29%), suggesting that dual esterification enhances receptor binding . Compare molecular docking results with in vitro activity data to identify critical pharmacophores. Validate findings using site-directed mutagenesis of androgen receptor domains .

Q. What statistical approaches resolve contradictions in activity data between in vitro and in vivo studies of this compound?

Methodological Answer: Apply meta-analysis frameworks to reconcile discrepancies. For example, variability in bioavailability or metabolic stability may explain differences between cell-based assays and animal models. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tissue-level effects. Ensure transparency by reporting confidence intervals, effect sizes, and potential confounding variables (e.g., interspecies metabolic differences) .

Q. How can researchers design robust pharmacokinetic studies for this compound?

Methodological Answer: Follow systematic guidelines for PK study design:

  • Define sampling intervals based on predicted half-life (e.g., serial blood draws over 24–72 hours).
  • Use validated analytical methods (LC-MS/MS) to quantify plasma concentrations, referencing internal standards like 6α-methylprednisolone for accuracy .
  • Incorporate population PK models to account for inter-individual variability and assess covariates (e.g., age, hepatic function) .
  • Document raw data and computational scripts for peer validation .

Methodological Best Practices

Q. What documentation standards are essential for publishing studies on this compound?

Methodological Answer: Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report experimental details in the main text or supplementary materials, including compound characterization (NMR shifts, HPLC traces) .
  • For computational studies, disclose software versions, force fields, and validation metrics (e.g., RMSD values) .
  • Use SI units and standardized nomenclature for steroids (IUPAC naming) to avoid ambiguity .

Q. How should researchers address metabolic stability challenges in preclinical studies of this compound?

Methodological Answer: Conduct in vitro metabolism assays using liver microsomes or hepatocytes to identify major metabolites (e.g., hydroxylation or ester hydrolysis products). Cross-reference with in vivo metabolite profiling via mass spectrometry. Optimize chemical stability by modifying labile groups (e.g., ester bonds) while retaining activity . Use physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.